

Enbezotinib Animal Model Studies: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

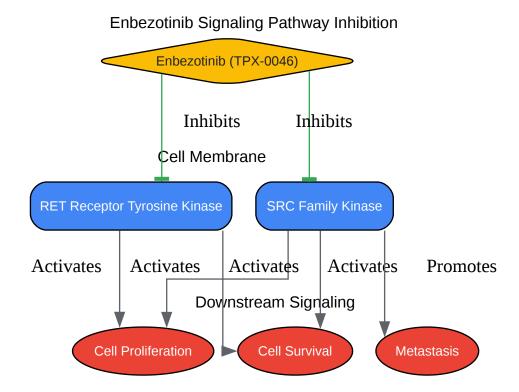
These application notes provide a comprehensive overview of the preclinical animal model studies conducted on **enbezotinib** (TPX-0046), a potent, orally available, multi-targeted tyrosine kinase inhibitor of RET and SRC. The following sections detail the mechanism of action, summarize key quantitative data from in vivo efficacy and pharmacokinetic studies, and provide detailed experimental protocols for replicating these critical preclinical experiments.

Mechanism of Action

Enbezotinib is a selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET and the SRC family of tyrosine kinases.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2] **Enbezotinib** has demonstrated potent activity against wild-type RET, as well as numerous RET mutations that confer resistance to other RET inhibitors, most notably the solvent-front mutation G810R.[1] By simultaneously inhibiting SRC, which is implicated in tumor cell proliferation, survival, and migration, **enbezotinib** has the potential to overcome resistance mechanisms and enhance its anti-tumor effects.[3]

The dual inhibition of RET and SRC forms the basis of **enbezotinib**'s therapeutic potential in cancers with RET alterations.









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